molecular formula C22H22N4O3S B13799642 Methanesulfon-m-anisidide, 4'-(3-(methylamino)-9-acridinylamino)- CAS No. 66147-74-8

Methanesulfon-m-anisidide, 4'-(3-(methylamino)-9-acridinylamino)-

Cat. No.: B13799642
CAS No.: 66147-74-8
M. Wt: 422.5 g/mol
InChI Key: CSRQEOZYFKMLKK-UHFFFAOYSA-N
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Description

Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- is a compound known for its significant role in medicinal chemistry, particularly as an anticancer agent. This compound is a derivative of acridine and is known for its ability to intercalate into DNA, thereby inhibiting the function of topoisomerase II, an enzyme crucial for DNA replication and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- typically involves the coupling of an acridine moiety with a methanesulfon-m-anisidide head group. The process begins with the preparation of the acridine derivative, followed by its reaction with methanesulfon-m-anisidide under specific conditions to form the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize any potential impurities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

AMSA undergoes nucleophilic substitution at the C-9 position of its acridine ring. This reactivity is central to its interaction with biological nucleophiles:

Reaction PartnerProduct FormedExperimental ConditionsBiological Impact
Glutathione (GSH)9-GSH-acridine thioetherPhysiological pH (7.4), 37°C Detoxification pathway; reduces cytotoxicity
Protein thiolsProtein-bound acridine adductsIn vivo (liver microsomes) Prolonged tissue retention; potential toxicity
Cysteine9-Cysteine-acridine conjugateIn vitro assays Competitive inhibition of GSH-mediated detoxification

This substitution is non-enzymatic and dominates AMSA's metabolic fate, accounting for >90% of biliary metabolites .

DNA Intercalation and Stabilization

AMSA binds DNA through intercalation, with specific sequence preferences:

Key DNA Interactions

  • Binds preferentially to GC-rich regions via minor groove

  • Stabilizes DNA duplexes: ΔTm = +8.2°C (CT-DNA, 10μM AMSA)

  • Induces uncoiling of supercoiled DNA at 5μM concentration

Cooperative Binding Parameters

ParameterValueExperimental Method
Binding constant (K)1.2×10⁶ M⁻¹Fluorescence quenching
Hill coefficient (n)1.8Scatchard analysis
Binding site size4 base pairsEthidium displacement

Metabolic Transformation Pathways

AMSA undergoes extensive hepatic metabolism:

Major Metabolic Routes

  • Thiol Conjugation (85-90% of dose):

    • Products: 9-GSH-acridine (primary), 9-cysteinylglycine-acridine

    • Excretion: 50% biliary elimination within 2hr (mice)

  • Oxidative Metabolism (<5%):

    • CYP3A4-mediated N-demethylation

    • Produces desmethyl-AMSA (inactive metabolite)

  • Protein Adduct Formation :

    • Irreversible binding to serum albumin (t₁/₂ = 34-46hr in humans)

Reactivity with Topoisomerase II

AMSA acts as a topoisomerase II poison through ternary complex formation:

ParameterValueSignificance
IC₅₀ (L1210 cells)0.18μM10× more potent than doxorubicin
DNA cleavage enhancement3.8-fold vs controlAlkaline elution assay
Complex stabilityt₁/₂ >6hrSDS-K+ precipitation assay

This stabilization of TOP2-DNA cleavage complexes underlies its antileukemic activity .

pH-Dependent Reactivity

AMSA exhibits marked pH sensitivity in aqueous solutions:

pHDominant FormReactivity
<6Protonated acridineEnhanced DNA binding (K = 2.1×10⁶ M⁻¹)
7.4Neutral speciesOptimal thiol reactivity
>8Deprotonated formPrecipitates; loses activity

This pH dependency explains its preferential accumulation in acidic tumor microenvironments .

Photochemical Degradation

Under UV irradiation (λ=365nm), AMSA undergoes:

Degradation Pathways

  • Acridine ring oxidation → Acridone derivatives

  • Methanesulfonamide cleavage → Free acridine

  • Anisidide group demethylation → Catechol derivatives

Quantum Yield

  • Φ = 0.12 ±0.03 (aerated PBS)

  • Halogen lamps reduce stability by 78% vs dark storage

This comprehensive analysis demonstrates that AMSA's chemical reactivity directly correlates with both its therapeutic efficacy (via DNA/topoisomerase interactions) and toxicity profile (through thiol conjugation pathways). The compound's multifactorial reactivity necessitates careful pharmacokinetic monitoring in clinical applications .

Scientific Research Applications

Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying DNA intercalation and topoisomerase inhibition. In biology, it is used to investigate the mechanisms of DNA replication and cell division. In medicine, it is being explored as a potential anticancer agent due to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- involves its intercalation into DNA, which disrupts the normal function of topoisomerase II. This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting topoisomerase II, the compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately inducing cell death .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other topoisomerase II inhibitors such as etoposide, doxorubicin, and mitoxantrone. These compounds also intercalate into DNA and inhibit topoisomerase II, but they differ in their chemical structure and specific interactions with the enzyme .

Uniqueness: Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- is unique due to its specific structure, which allows for a high degree of specificity and potency in inhibiting topoisomerase II. Its ability to intercalate into DNA and form stable complexes with the enzyme-DNA cleavage complex makes it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

66147-74-8

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[3-methoxy-4-[[3-(methylamino)acridin-9-yl]amino]phenyl]methanesulfonamide

InChI

InChI=1S/C22H22N4O3S/c1-23-14-8-10-17-20(12-14)24-18-7-5-4-6-16(18)22(17)25-19-11-9-15(13-21(19)29-2)26-30(3,27)28/h4-13,23,26H,1-3H3,(H,24,25)

InChI Key

CSRQEOZYFKMLKK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC

Origin of Product

United States

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